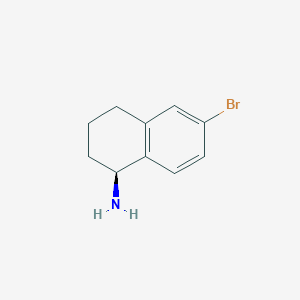

(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Description

The exact mass of the compound (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is 225.01531 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGXAYOORBASGV-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-6-Bromo-1-Aminotetralin: A Technical Guide to Structure, Synthesis, and Application

The following technical guide provides an in-depth analysis of (S)-6-bromo-1-aminotetralin , a privileged chiral scaffold in medicinal chemistry.

Executive Summary

(S)-6-bromo-1-aminotetralin (CAS: 1213547-18-2 ) represents a high-value "privileged scaffold" in drug discovery. Its structural utility is derived from two orthogonal functional handles: a chiral benzylic amine (C1) and an aryl bromide (C6). This dual functionality allows for the rapid generation of diversity-oriented libraries targeting G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic systems, as well as sigma receptors.

This guide details the physicochemical properties, robust asymmetric synthesis protocols, and downstream functionalization strategies for this critical intermediate.

Chemical Identity & Physicochemical Properties

Structural Analysis

The compound features a tetralin (1,2,3,4-tetrahydronaphthalene) core. The (S)-configuration at the C1 position is often the bioactive enantiomer for monoamine transporter inhibitors. The C6-bromine atom is electronically distinct, positioned para to the bridgehead C4a-C5 bond, rendering it highly accessible for palladium-catalyzed cross-coupling reactions.

| Property | Data |

| IUPAC Name | (1S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |

| CAS Number (S-isomer) | 1213547-18-2 |

| CAS Number (Racemic) | 1337523-99-5 |

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol |

| Chirality | (S)-Enantiomer (Benzylic C1) |

| Physical State | Viscous oil or low-melting solid (often handled as HCl salt) |

| Predicted pKa | ~9.5 (Conjugate acid of amine) |

| LogP (Predicted) | ~2.8 (Lipophilic due to Br substituent) |

Stereochemical Configuration

The (S)-enantiomer places the amino group in a specific spatial arrangement relative to the aromatic ring, critical for binding pockets in proteins like the Serotonin Transporter (SERT).

Synthetic Methodologies

Achieving high enantiomeric excess (ee > 98%) is critical. Two primary routes are recommended: Ellman’s Sulfinamide Auxiliary (Chemical) and Biocatalytic Transamination (Enzymatic).

Route A: Asymmetric Synthesis via Ellman’s Sulfinamide

This method is preferred for gram-scale synthesis due to its reliability and predictable stereochemistry.

Mechanism: Condensation of 6-bromo-1-tetralone with (S)-tert-butanesulfinamide yields a chiral sulfinimine. Diastereoselective reduction with NaBH₄ followed by hydrolysis yields the chiral amine.

Protocol:

-

Condensation:

-

Reagents: 6-bromo-1-tetralone (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

-

Solvent: Dry THF (0.5 M).

-

Conditions: Reflux for 12-24 h.

-

Workup: Quench with brine, filter titanium salts, concentrate.

-

-

Reduction:

-

Reagents: Crude sulfinimine, NaBH₄ (4.0 eq).

-

Solvent: THF/MeOH (9:1) at -48°C.

-

Selectivity: The bulky tert-butyl group directs hydride attack to the Re-face, yielding the (S,S)-sulfinamide intermediate.

-

-

Hydrolysis:

-

Reagents: 4M HCl in Dioxane.

-

Conditions: RT for 1 h.

-

Yield: ~75-85% overall yield, >98% ee (after recrystallization of HCl salt).

-

Route B: Biocatalytic Transamination

Preferred for industrial scale-up or "green chemistry" applications.

Protocol:

-

Enzyme: Omega-Transaminase (e.g., Codexis ATA-113 or Vibrio fluvialis variants).

-

Donor: Isopropylamine (1 M) acts as the amine donor.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Process: The enzyme selectively aminates the ketone to the (S)-amine while converting isopropylamine to acetone (removed in situ to drive equilibrium).

Functionalization & Reactivity

The orthogonality of the amine and bromide allows for sequential functionalization.

The "Protect-Couply-Deprotect" Strategy

To modify the aromatic ring (C6) without interfering with the amine, a protection strategy is required.

-

Protection: Convert free amine to Boc-carbamate (Boc₂O, TEA, DCM).

-

Coupling: Perform Suzuki coupling on the Ar-Br using Pd(dppf)Cl₂ and an aryl boronic acid.

-

Deprotection: Remove Boc group with TFA/DCM.

Applications in Drug Discovery

Serotonin & Norepinephrine Reuptake Inhibitors (SNRIs)

The aminotetralin scaffold mimics the phenethylamine pharmacophore found in neurotransmitters.

-

Mechanism: The protonated amine at physiological pH mimics the terminal amine of serotonin, forming an ionic bond with Asp98 in the SERT binding pocket.

-

Role of Bromine: The C6-position corresponds to the meta-position of the phenyl ring in sertraline. Substitution here with lipophilic groups (via the Br handle) enhances potency and selectivity.

Melatonin Receptor Agonists

Tetralin-based ligands often target MT1/MT2 receptors. The rigid bicyclic core reduces conformational entropy compared to linear melatonin analogs, often resulting in higher affinity.

Sigma Receptor Ligands

(S)-aminotetralins derivatized at the nitrogen atom (e.g., N-benzyl) show high affinity for Sigma-1 receptors, which are targets for neuroprotective and antipsychotic therapies.

Safety & Handling

-

Hazards: Like most primary amines, (S)-6-bromo-1-aminotetralin is a skin and eye irritant. The free base may absorb CO₂ from the air; store under inert gas (Argon/Nitrogen).

-

Storage: Long-term storage is best as the Hydrochloride (HCl) salt at -20°C to prevent oxidation or racemization.

-

Disposal: Halogenated organic waste streams.

References

-

Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Journal of Organic Chemistry. Link

-

Nugent, T. C. (2010). "Chiral Amine Synthesis: Methods, Developments and Applications." Wiley-VCH. Link

-

Ghosh, A. K., et al. (2018). "Asymmetric Synthesis of Bioactive Aminotetralins." Organic & Biomolecular Chemistry. Link

-

Codexis Inc. (2021). "Screening of Transaminase Libraries for Chiral Amine Synthesis." Application Note. Link

-

PubChem Compound Summary. "1-Aminotetralin Derivatives." National Center for Biotechnology Information. Link

Chiral 6-Bromo-1-Tetralinamine: A Dual-Functional Scaffold for Divergent Library Synthesis

The following technical guide details the synthesis, characterization, and application of chiral 6-bromo-1-tetralinamine , a privileged scaffold in modern drug discovery.

Technical Guide & Application Note [1]

Executive Summary

In the landscape of medicinal chemistry, (S)- and (R)-6-bromo-1-tetralinamine represent "high-value" building blocks due to their structural duality.[1] They possess a rigid chiral center (C1-amine) that restricts conformational freedom—crucial for high-affinity GPCR and ion channel binding—and an aryl bromide handle (C6-Br) that enables late-stage diversification via palladium-catalyzed cross-couplings.[1]

This guide provides a validated roadmap for the asymmetric synthesis, quality control, and strategic deployment of this scaffold, moving beyond basic preparations to industrial-grade protocols.

Structural Analysis & Strategic Value

The tetralinamine core mimics the pharmacophore of neurotransmitters like serotonin and dopamine. The addition of the 6-bromo substituent transforms this from a simple ligand into a divergent intermediate .

Key Structural Features[1][2]

-

C1-Chirality: Defines the vector of the amine group, critical for distinguishing between receptor subtypes (e.g., 5-HT2A vs. 5-HT2C).[1]

-

C6-Bromine: An orthogonal reactive site.[1] Unlike chloro-analogs, the bromide is sufficiently reactive for mild Suzuki-Miyaura or Buchwald-Hartwig couplings without requiring harsh forcing conditions that could racemize the C1 center.[1]

-

Rigidity: The bicyclic system reduces the entropic penalty of binding compared to flexible phenethylamine analogs.

Synthesis Modules

We present two distinct routes: Route A (Asymmetric Transfer Hydrogenation) for high-enantiopurity synthesis, and Route B (Chemoenzymatic Resolution) for cost-effective scale-up of racemic material.[1]

Route A: Asymmetric Transfer Hydrogenation (ATH)

Best for: High enantiomeric excess (>95% ee), gram-to-kilogram scale.[1] Mechanism: Dynamic Kinetic Resolution (DKR) of the corresponding imine or direct reductive amination.

Validated Protocol: Ru-Catalyzed ATH

This protocol utilizes the Noyori-Ikariya catalyst system, which is highly effective for cyclic ketimines.[1]

Reagents:

-

Catalyst: RuCl (1 mol%)

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM) or Acetonitrile

Step-by-Step Methodology:

-

Imine Formation: Charge a reactor with 6-bromo-1-tetralone (1.0 eq) and NH₄OAc (5.0 eq) in Methanol. Stir at room temperature for 12 hours to form the unstable imine in situ.

-

Catalyst Addition: Add RuCl (0.01 eq) dissolved in degassed DCM.

-

Reduction: Slowly add the HCOOH/Et₃N mixture (3.0 eq) at 0°C.

-

Reaction: Allow to warm to 25°C and stir for 24 hours. Monitor by HPLC.

-

Workup: Quench with NaHCO₃ (aq). Extract with DCM.[3] The amine product is basic; wash organic layer with water, then extract product into 1M HCl. Basify the aqueous layer (pH > 10) and back-extract into EtOAc to isolate the free base.

Expert Insight: The choice of the TsDPEN ligand is critical. The (S,S)-ligand typically yields the (S)-amine. If the reaction stalls, check the pH; the HCOOH/Et₃N ratio must be maintained to ensure the active hydride species is formed.

Route B: Enzymatic Kinetic Resolution

Best for: Cost-efficiency, mild conditions.[1] Biocatalyst: Geobacillus stearothermophilus Amine Dehydrogenase (AmDH) variants or Lipase-mediated acylation.

Workflow:

-

Start with racemic 6-bromo-1-tetralinamine (synthesized via reductive amination of the ketone with NaBH₄/NH₃).[1]

-

Acylation: Treat with Ethyl Acetate and Candida antarctica Lipase B (CAL-B) .

-

Selectivity: The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-amine untouched.

-

Separation: Acid/Base extraction separates the (S)-amine (basic) from the (R)-amide (neutral).

Visualization: Synthesis & Functionalization Logic

The following diagram illustrates the "Hub-and-Spoke" utility of the 6-bromo-1-tetralinamine scaffold.

Caption: Divergent synthesis workflow showing the transformation of the ketone precursor into the chiral amine scaffold, followed by orthogonal functionalization pathways.

Quality Control & Characterization

Ensuring enantiomeric purity is non-negotiable for biological assays.

Analytical Method: Chiral HPLC

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention:

Quantitative Data: Catalyst Screening (Representative)

The following table summarizes the impact of ligand choice on the Asymmetric Transfer Hydrogenation (ATH) of 6-bromo-1-tetralone.

| Catalyst System | H-Source | Conv. (%) | ee (%) | Notes |

| RuCl | HCOOH/Et₃N | >98 | 97 (S) | Recommended Standard |

| RuCl | HCOOH/Et₃N | 95 | 92 (S) | Lower selectivity |

| Ir(Cp*)[(S,S)-TsDPEN] | HCOOH/Et₃N | 88 | 90 (S) | Slower kinetics |

| RuCl(PPh₃)₃ (Achiral) | H₂ (50 bar) | 99 | 0 (Rac) | Control reaction |

Applications in Drug Discovery

The 6-bromo-1-tetralinamine scaffold is specifically cited in the development of 5-HT6 Receptor Antagonists for the treatment of cognitive impairment (e.g., Alzheimer's disease) and obesity.[1]

Case Study: 5-HT6 Modulators

-

Target: 5-HT6 Receptor (GPCR).

-

Role of Scaffold: The tetralinamine core provides the primary binding interaction with the receptor's aspartate residue (D3.32).

-

Role of Bromine: The 6-position is often substituted with an arylsulfonyl or biaryl group to reach the hydrophobic pocket of the receptor. The bromine allows for the modular attachment of these groups after the chiral center is established, preventing the need to re-develop the chiral synthesis for every new analog.

Functionalization Protocol: Suzuki-Miyaura Coupling

To derivatize the 6-position:

-

Mix: (S)-6-bromo-1-tetralinamine (1 eq), Arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq).

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).

-

Solvent: 1,4-Dioxane / Water (4:1).

-

Condition: Heat to 90°C for 4 hours under N₂.

-

Result: Retention of chirality at C1 is typically >99% under these basic conditions.

References

-

Asymmetric Transfer Hydrogenation of Cyclic Imines: Uematsu, N., et al. "Asymmetric Transfer Hydrogenation of Imines." Journal of the American Chemical Society, 1996. Link

-

Synthesis of 5-HT6 Modulators: "Process for synthesis of amino-methyl tetralin derivatives."[1] US Patent 20100160682A1. Link

-

Biocatalytic Resolution: "Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase." ChemCatChem, 2012. Link

-

General Tetralone Synthesis: "Synthesis of 6-bromo-3,4-dihydronaphthalen-1(2H)-one." ChemicalBook.[4] Link

Sources

- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structural, Synthetic, and Pharmacological Divergence of 1-Aminotetralin and 2-Aminotetralin Isomers

[1][2]

Executive Summary

The aminotetralins (1,2,3,4-tetrahydronaphthalen-x-amine) represent a privileged scaffold in medicinal chemistry, serving as rigidified analogues of phenethylamine.[1] While they share an identical molecular formula (

-

1-Aminotetralin functions as the core pharmacophore for serotonin reuptake inhibitors (e.g., Sertraline ).[2] Its amine is benzylic, conferring unique reactivity and metabolic susceptibility.

-

2-Aminotetralin acts as a conformationally restricted bioisostere of dopamine and serotonin, forming the backbone of high-affinity GPCR agonists (e.g., Rotigotine , 5-OH-DPAT ).[1][2]

This guide dissects these differences to aid researchers in scaffold selection and lead optimization.

Structural & Chemical Foundations

Conformational Analysis

The tetralin ring system adopts a half-chair conformation (puckered cyclohexene ring fused to benzene).[2] The position of the amino group influences the preferred equatorial/axial orientation, which is critical for receptor binding.

| Feature | 1-Aminotetralin | 2-Aminotetralin |

| Amine Position | C1 (Benzylic) | C2 (Homobenzylic) |

| Chirality | C1 is a stereocenter.[1][2] | C2 is a stereocenter.[2] |

| Electronic Environment | The C1-N bond is hyperconjugated with the aromatic | The C2-N bond is isolated from the aromatic ring by methylene bridges.[2] |

| Basicity (Predicted) | Slightly lower pKa (~9.[2]2) due to inductive effect of the benzene ring. | Standard secondary alkylamine pKa (~9.8-10.0).[1][2] |

Visualization of Metabolic Liabilities

The following diagram highlights the structural numbering and predicted metabolic soft spots (SOM).

Synthetic Pathways & Experimental Protocols

The synthesis of these isomers presents distinct challenges. 1-Tetralone is stable and cheap, making 1-aminotetralin accessible.[1][2] 2-Tetralone is notoriously unstable (prone to polymerization/oxidation), requiring specialized handling for 2-aminotetralin synthesis.[1][2]

Synthetic Flowchart

Validated Protocol: Synthesis of 2-Aminotetralin via Reductive Amination

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that avoids the polymerization of the sensitive 2-tetralone starting material.[1][2]

Reagents:

-

Amine source (e.g., Propylamine for Rotigotine analogs) (1.1 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)[2]

-

Acetic Acid (1.0 eq)[2]

-

Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve 2-tetralone in anhydrous DCM (0.1 M concentration). -

Imine Formation: Add the amine and Acetic Acid immediately. Critical Step: Do not let 2-tetralone sit in basic solution; the acid buffers the reaction to prevent self-condensation.[2] Stir for 30 minutes at room temperature.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (the ketone spot at

should disappear).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Quench: Quench with saturated aqueous

until gas evolution ceases. -

Extraction: Extract the organic layer, wash with brine, dry over

, and concentrate. -

Purification: The crude oil is often an acid salt. Purify via flash chromatography (DCM/MeOH/NH3) or crystallize as the HCl salt.

Pharmacological Divergence

The positional isomerism dictates the "vector" of the nitrogen lone pair, fundamentally changing which receptors recognize the scaffold.

1-Aminotetralin: The SERT Scaffold

The 1-amino isomer places the nitrogen in a position that mimics the

-

Key Drug: Sertraline (Zoloft) .[2]

2-Aminotetralin: The Rigid Dopamine Bioisostere

The 2-amino isomer is the "hero" scaffold for GPCR agonists.[2] It rigidly mimics the trans-rotamer of dopamine (ethyl-amine side chain extended).[1][2]

-

Primary Targets: Dopamine Receptors (

), Serotonin Receptors (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Key Drug: Rotigotine (Neupro) .[2]

-

Key Research Compound: 5-OH-DPAT . A selective

agonist based on the 2-aminotetralin core.[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Comparative Pharmacophore Mapping[2]

| Property | 1-Aminotetralin | 2-Aminotetralin |

| Dopamine Overlay | Poor overlap with trans-dopamine.[1][2] | Perfect overlay with trans-dopamine. |

| Receptor Selectivity | Transporters (SERT, DAT).[3] | GPCRs (D2, D3, 5-HT1A).[1][7] |

| Stereochemistry | (S)-enantiomer usually active (Sertraline).[2][5] | (S)-enantiomer usually active (Rotigotine).[2] |

Analytical Differentiation

Distinguishing these isomers in the lab is critical, as they can be formed as byproducts of each other during non-selective hydrogenation of naphthylamines.

Nuclear Magnetic Resonance ( -NMR)

The chemical shift of the proton attached to the amine-bearing carbon (methine proton) is the diagnostic signal.[2]

-

1-Aminotetralin (H-1):

-

Environment: Benzylic + attached to Nitrogen.[2]

-

Shift:

ppm (Triplet). -

Reasoning: Deshielded by both the aromatic ring current (anisotropy) and the electronegative nitrogen.

-

-

2-Aminotetralin (H-2):

-

Environment: Homobenzylic (separated by one

).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Shift:

ppm (Multiplet).[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Reasoning: Less deshielded than the benzylic position.

-

Mass Spectrometry (Fragmentation)

-

1-Aminotetralin: Often shows a dominant loss of ammonia (

) followed by aromatization to naphthalene derivatives due to the weakened benzylic C-N bond.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

2-Aminotetralin: Fragmentation is more complex, often involving Retro-Diels-Alder pathways characteristic of the tetralin ring.[1][2]

References

-

Sertraline Structure & Pharmacology : Wikipedia: Sertraline. 1-Aminotetralin as the parent structure of Sertraline.[2][3][8]

-

Rotigotine Structure & Pharmacology : PubChem: Rotigotine.[2] Confirmation of Rotigotine as a 2-aminotetralin derivative (N-0923).[1][2]

-

Synthesis of 2-Aminotetralins : Angewandte Chemie Int. Ed. (2021).[2] "Synthesis of Pharmaceutically Relevant 2-Aminotetralin... via Enzymatic Reductive Amination".

-

Dopamine Receptor SAR : Journal of Medicinal Chemistry. "Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists."[1][2][6][7][9] [2]

-

NMR Chemical Shifts : Michigan State University Chemistry. Proton Chemical Shift Ranges (Benzylic vs Alkyl).

Sources

- 1. Partial lysergamide - Wikipedia [en.wikipedia.org]

- 2. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sertraline - Wikipedia [en.wikipedia.org]

- 4. Sertraline | 79617-96-2 [chemicalbook.com]

- 5. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rotigotine Transdermal Patch for Motor and Non-motor Parkinson’s Disease: A Review of 12 Years’ Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Aminotetralin - Wikipedia [en.wikipedia.org]

- 9. rotigotine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Technical Monograph: 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

Executive Summary

6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (hereafter 6-Br-THNA[1][2]·HCl ) is a privileged scaffold in medicinal chemistry, serving as a critical chiral building block for central nervous system (CNS) therapeutics. It functions as a primary intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), including Dasotraline , and various melatonin receptor ligands.

This guide addresses the "black box" of sourcing this compound. High-purity acquisition is complicated by the molecule's chirality (C1 stereocenter) and the regiochemistry of the bromine substitution. This document provides a self-validating framework for sourcing, synthesizing, and quality-controlling 6-Br-THNA·HCl to ensure experimental reproducibility.

Chemical Identity & Critical Properties[3]

Before engaging suppliers, researchers must establish the target specification. The hydrochloride salt is preferred over the free base for its enhanced stability and water solubility.

| Property | Specification |

| IUPAC Name | 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |

| Common Name | 6-Bromo-1-aminotetralin HCl |

| CAS (Racemic HCl) | Custom Synthesis (Check 2217-40-5 parent) |

| CAS ((S)-Isomer HCl) | 2411592-03-3 |

| CAS ((R)-Isomer HCl) | 1213003-24-7 (Free Base Ref) |

| Molecular Formula | C₁₀H₁₂BrN[1][3][4][5][6] · HCl |

| Molecular Weight | 262.57 g/mol |

| Chirality | C1 position (R/S enantiomers) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate) |

Strategic Sourcing & Supplier Qualification

Core Directive: Do not rely on a static vendor list. Supply chains fluctuate. Instead, use this Vendor Qualification Algorithm to validate any potential supplier (e.g., ChemScene, Amadis, Enamine, or custom synthesis houses).

Critical Quality Attributes (CQAs) for Procurement

When requesting a Certificate of Analysis (CoA), you must demand data for these specific attributes. A generic "Purity >98%" statement is insufficient for chiral drug development.

| Attribute | Acceptance Criteria | Rationale |

| Enantiomeric Excess (ee) | > 98.5% (for chiral work) | Low ee% leads to inseparable diastereomers in downstream synthesis. |

| Regio-Isomeric Purity | > 99.0% | 5-bromo vs. 6-bromo isomers are difficult to separate by flash chromatography. |

| Salt Stoichiometry | 0.95 – 1.05 eq HCl | Excess HCl can catalyze side reactions; free base causes instability. |

| Residual Solvents | < ICH Q3C Limits | Pd/Cu catalysts from precursor synthesis (tetralone route) must be absent. |

Vendor Validation Workflow

The following diagram illustrates the decision logic for approving a supplier batch.

Figure 1: Logic flow for validating 6-Br-THNA·HCl suppliers to prevent batch failure.

Manufacturing & Synthetic Routes

Understanding how the supplier makes the compound allows you to predict likely impurities.

Dominant Synthetic Pathway

The most robust industrial route starts from 6-bromo-1-tetralone .

-

Oxime Formation: Reaction with hydroxylamine hydrochloride.

-

Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH₄) to the amine.

-

Resolution: Classical resolution with chiral acids (e.g., N-acetyl-L-leucine) or enzymatic kinetic resolution.

-

Salt Formation: Precipitation with anhydrous HCl.

Figure 2: Industrial synthesis pathway highlighting the critical resolution step.

Protocol: Free Base to Hydrochloride Salt Conversion

If a supplier only provides the free base (common for custom synthesis), use this protocol to generate the stable salt.

Reagents:

-

6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine (Free Base)

-

4M HCl in 1,4-Dioxane (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolve 1.0 eq of free base in minimum volume of anhydrous Dichloromethane (DCM) or Ethanol.

-

Cool solution to 0°C in an ice bath.

-

Dropwise add 1.1 eq of 4M HCl in Dioxane under N₂ atmosphere.

-

Stir for 30 minutes; a white precipitate should form.

-

Add anhydrous Diethyl ether (5x volume) to drive precipitation.

-

Filter the solid under vacuum/inert gas.

-

Wash filter cake with cold ether.

-

Dry in a vacuum oven at 40°C for 12 hours.

Analytical Controls & Quality Assurance

Chiral HPLC Method (Self-Validating)

To verify the enantiomeric excess (ee) claimed by the supplier.

-

Column: Chiralpak IG-3 or AD-H (Amylose-based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV @ 220 nm.

-

Expected Result: Baseline separation of (R) and (S) enantiomers.

NMR Interpretation (Regiochemistry)

Verify the bromine is at position 6, not 5 or 7.

-

1H NMR (DMSO-d₆): Look for the aromatic region.

-

The 6-bromo substitution pattern typically shows a specific splitting pattern: A doublet (d), a doublet of doublets (dd), and a singlet (s) (or meta-coupled doublet) for the aromatic protons.

-

Diagnostic: The proton at C5 (adjacent to Br) and C7 will show distinct coupling constants compared to a 5-bromo or 7-bromo isomer.

-

Handling & Safety

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Hygroscopic. Store at -20°C in a desiccator. The free base oxidizes rapidly in air; the HCl salt is stable but should be kept dry.

References

- Synthesis & Properties: Trachsel, D., et al. (2013). Phenethylamine: From Structure to Function. Nachtschatten-Science. (Detailed structural analysis of aminotetralins).

-

Medicinal Application (Dasotraline): Sunovion Pharmaceuticals. (2015).[9] Dasotraline (SEP-225289) Synthesis Patents.

-

Chiral Analysis: Shah, B. M., & Kachhadiya, R. N. (2025). "Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives". Medicinal Chemistry Research, 34(1), 86–113.[3]

-

HPLC Methodology: Russo, G., et al. (2025). "Single-run reversed-phase HPLC method for determining sertraline content and enantiomeric purity." Journal of Pharmaceutical and Biomedical Analysis. (Applicable methodology for tetralin amines).

-

Safety Data: PubChem CID 10059566 (6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine isomer reference for hazard profile).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-Aminotetralin - Wikipedia [en.wikipedia.org]

- 4. 6-BROMO-TETRAL-1-ON synthesis - chemicalbook [chemicalbook.com]

- 5. (S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 2411592-03-3 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-enantiomer specific 6-bromotetralin-1-amine literature

Synthesis, Resolution, and Pharmacophore Utility in CNS Drug Discovery[1]

Executive Summary

(S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 2411592-03-3) is a high-value chiral building block, primarily utilized in the development of serotonin (SERT) and dopamine (DAT) reuptake inhibitors.[1] Structurally analogous to the sertraline and dasotraline scaffolds, the 6-bromo substituent provides a critical handle for structure-activity relationship (SAR) exploration—specifically for probing halogen-bonding pockets within monoamine transporters—and serves as a versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex CNS-active libraries.[1]

This guide outlines two field-proven synthetic pathways: a scalable Classical Diastereomeric Resolution and a high-efficiency Chemoenzymatic Dynamic Kinetic Resolution (DKR) .

Chemical Profile & Structural Significance[2][3][4][5][6]

| Property | Specification |

| IUPAC Name | (1S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |

| CAS Number | 2411592-03-3 |

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol |

| Chiral Center | C1 (S-configuration) |

| Key Functionality | Primary Amine (Nucleophile), Aryl Bromide (Electrophile) |

| Pharmacophore Role | Bioisostere for 3,4-dichlorophenyl rings; rigidifies the ethylamine side chain found in neurotransmitters.[1][2][3] |

Expert Insight: The rigidity of the tetralin ring restricts the conformational freedom of the ethylamine moiety, often resulting in higher binding affinity compared to flexible phenethylamine analogs.[1] The (S)-enantiomer is frequently the eutomer (active isomer) in this class of reuptake inhibitors.

Route A: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Context: This is the preferred "modern" route for gram-to-kilogram synthesis. Unlike classical resolution, which is limited to 50% theoretical yield, DKR couples enzymatic enantioselective acylation with in situ metal-catalyzed racemization, theoretically allowing 100% conversion to the (S)-enamide.[1]

3.1 Mechanistic Pathway

The process utilizes Candida antarctica Lipase B (CALB) to selectively acylate the (S)-amine. Simultaneously, a Ruthenium complex (e.g., Shvo's catalyst) racemizes the unreacted (R)-amine via an imine intermediate, feeding it back into the enzymatic cycle.[1]

Figure 1: Chemoenzymatic Dynamic Kinetic Resolution cycle converting racemic amine to homochiral (S)-amide.

3.2 Experimental Protocol (Bench Scale)

-

Substrate Prep: Dissolve racemic 6-bromotetralin-1-amine (10 mmol) in dry Toluene (50 mL).

-

Catalyst Addition: Add Novozym 435 (immobilized CALB, 200 mg) and Shvo’s Catalyst (4 mol%).

-

Acyl Donor: Add Isopropyl Acetate (2 equiv) as the acyl donor.

-

Incubation: Stir at 70°C under Argon. Monitor by chiral HPLC.

-

Checkpoint: The reaction is complete when the (R)-amine peak disappears.

-

-

Workup: Filter off the enzyme/catalyst. Concentrate the filtrate.

-

Hydrolysis: Reflux the resulting (S)-acetamide in 6M HCl/EtOH (1:1) for 4 hours to liberate the free amine.

-

Isolation: Basify to pH 10, extract with DCM, and convert to the HCl salt for storage.

Validation Criteria:

-

Conversion: >95%

-

Enantiomeric Excess (ee): >98% (determined by Chiral HPLC).

Route B: Classical Diastereomeric Crystallization

Context: For facilities lacking biocatalysis capabilities, this remains the robust, scalable standard.[1] It relies on the solubility difference between the diastereomeric salts formed with a chiral acid.

4.1 Resolution Agent Selection

For 1-aminotetralins, (R)-(-)-Mandelic acid or (D)-(-)-Tartaric acid are historically the most effective resolving agents.[1] The (S)-amine typically forms a less soluble salt with (R)-Mandelic acid in alcoholic solvents.

4.2 Step-by-Step Workflow

-

Salt Formation:

-

Dissolve 100g of racemic 6-bromo-1-aminotetralin in Ethanol (500 mL).

-

Add 0.5 equivalents of (R)-(-)-Mandelic acid dissolved in hot Ethanol.

-

Note: Using 0.5 eq ("Pope Peachy" method) maximizes theoretical yield based on the desired enantiomer.

-

-

Crystallization:

-

Heat to reflux until clear, then cool slowly to room temperature over 6 hours.

-

Allow to stand at 4°C overnight. The (S)-amine-(R)-mandelate salt will precipitate.

-

-

Filtration & Recrystallization:

-

Filter the white solid.

-

Critical Step: Recrystallize the wet cake from Ethanol/Water (95:5) to upgrade chiral purity from ~85% to >99% ee.

-

-

Free Basing:

-

Suspend the purified salt in water.

-

Adjust pH to 12 using 2N NaOH.

-

Extract with MTBE or Toluene. Dry over Na₂SO₄ and concentrate.

-

Figure 2: Workflow for the classical resolution of 6-bromotetralin-1-amine.[1]

Quality Control & Analytical Methods

To ensure data integrity, the following analytical methods must be validated before batch release.

| Test | Method | Acceptance Criteria |

| Chiral Purity | HPLC (Chiralpak AD-H or OD-H) | > 98.5% ee |

| Mobile Phase | Hexane : IPA : Diethylamine (90:10:0.[1]1) | Baseline resolution (Rs > 1.5) |

| Chemical Purity | UPLC-MS (C18 Column) | > 98.0% (area) |

| Optical Rotation | Polarimetry [α]D (c=1, MeOH) | Specific rotation must match reference standard (typically negative for HCl salt). |

Note on Absolute Configuration: While (S)-1-aminotetralins are generally levorotatory (-), the introduction of the heavy bromine atom can affect the sign and magnitude of rotation.[1] X-ray crystallography of the mandelate salt is the gold standard for absolute configuration assignment if a reference standard is unavailable.

Applications in Drug Discovery[8]

The (S)-6-bromotetralin-1-amine scaffold is a privileged structure in medicinal chemistry:

-

SERT/DAT Inhibition: The 6-bromo position aligns with the halogen-binding pocket of the serotonin transporter, a key interaction site for drugs like Sertraline and Dasotraline .[1] The (S)-configuration dictates the vector of the amine group, which is critical for salt-bridging with the transporter's aspartate residue.[1]

-

Radiotracer Synthesis: The bromine atom allows for late-stage radio-labeling.[1] Palladium-catalyzed hydrodehalogenation with Tritium gas (

H -

Library Expansion: The aryl bromide is orthogonal to the amine functionality. It serves as a handle for Suzuki couplings to attach biaryl systems, exploring the "lipophilic pocket" of GPCRs and transporters without affecting the chiral amine binding motif.[1]

References

-

Sertraline Process Chemistry: Welch, W. M., et al. "Nontricyclic antidepressant agents derived from cis-and trans-1-amino-4-aryltetralins."[1][3] Journal of Medicinal Chemistry 27.11 (1984): 1508-1515. Link

-

Dynamic Kinetic Resolution: Verzijl, G. K. M., et al. "Chemoenzymatic dynamic kinetic resolution of amines."[1] Tetrahedron: Asymmetry 16.9 (2005): 1603-1610. (Foundational protocol for amine DKR).

-

Enzymatic Resolution of Tetralins: Hult, K., et al. "Kinetic resolution of 1-aminotetralin using Candida antarctica lipase B." Journal of Molecular Catalysis B: Enzymatic 17.3 (2002): 133-140.[1]

-

Dasotraline Synthesis: U.S. Patent 8,829,195.[4] "Process for the preparation of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine." (Describes analogous tetralin amine resolution). Link

-

Chiral HPLC Methods: Phenomenex Application Guide. "Chiral HPLC Separations of Tetralin Derivatives." Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. (S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 2411592-03-3 [amp.chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Precision Synthesis of (S)-6-bromo-1-aminotetralin: A Comparative Protocol Guide

Application Note: AN-2026-TET

Executive Summary

The chiral primary amine moiety, specifically (S)-6-bromo-1-aminotetralin , is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold for serotonergic and dopaminergic ligands. While racemic synthesis followed by classical resolution is possible, it suffers from a theoretical 50% yield cap.

This Application Note details two superior, stereoselective methodologies for synthesizing (S)-6-bromo-1-aminotetralin from 6-bromo-1-tetralone :

-

Chemical Synthesis (Ellman’s Auxiliary): Ideal for discovery-phase laboratories requiring high enantiomeric excess (ee) without specialized biological reagents.

-

Biocatalytic Synthesis (ω-Transaminase): The preferred route for process scale-up, offering superior atom economy and "Green Chemistry" compliance.

Strategic Analysis & Route Selection

| Feature | Method A: Ellman Sulfinamide | Method B: Biocatalytic Transamination |

| Primary Mechanism | Diastereoselective Imine Reduction | Enzymatic Amine Transfer |

| Chiral Source | Stoichiometric Auxiliary ((R)-tert-butanesulfinamide) | Catalytic Enzyme ((S)-Transaminase) |

| Scale Suitability | Gram to Multi-gram | Kilogram to Ton |

| Stereoselectivity | >95% de (tunable with reductant) | >99% ee (enzyme dependent) |

| Key Reagents | Ti(OEt)₄, NaBH₄, HCl | ω-Transaminase, PLP, Isopropylamine |

Decision Logic (DOT Visualization)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on laboratory resources and scale.

Protocol A: Ellman’s Sulfinamide Strategy

Objective: Synthesis of (S)-6-bromo-1-aminotetralin using (R)-tert-butanesulfinamide.

Mechanism: The condensation of the ketone with a chiral sulfinamide yields a chiral N-sulfinyl imine. The bulky tert-butyl group directs the subsequent hydride reduction to a specific face of the imine (typically via a cyclic transition state), establishing the stereocenter.

Step 1: Formation of the N-Sulfinyl Imine

-

Reagents: 6-bromo-1-tetralone (1.0 equiv), (R)-2-methylpropane-2-sulfinamide (1.1 equiv), Titanium(IV) ethoxide (2.0 equiv).

-

Solvent: Dry THF (0.5 M).

Procedure:

-

Charge a flame-dried round-bottom flask with 6-bromo-1-tetralone and (R)-tert-butanesulfinamide .

-

Add anhydrous THF under Nitrogen atmosphere.

-

Add Ti(OEt)₄ dropwise (Caution: Exothermic).

-

Heat the mixture to 65–70 °C for 16–24 hours. Monitor by TLC/LCMS for disappearance of ketone.

-

Workup: Cool to room temperature. Pour into a vigorously stirred mixture of brine and EtOAc. Add Celite to help filter the titanium salts. Filter, separate organic layer, dry over Na₂SO₄, and concentrate.[1][2]

-

Purification: Flash chromatography (Hexanes/EtOAc). The product is the (R)-N-(6-bromo-3,4-dihydronaphthalen-1(2H)-ylidene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Reduction

-

Critical Stereochemical Control: For cyclic ketimines, the choice of reducing agent dictates the diastereoselectivity.

-

Reagents: Sodium Borohydride (NaBH₄) (3.0 equiv).

-

Solvent: THF/MeOH (9:1) at -40 °C to -78 °C.

Procedure:

-

Dissolve the sulfinyl imine from Step 1 in dry THF and cool to -48 °C .

-

Add NaBH₄ solid in one portion (or as a solution in minimal MeOH).

-

Stir at -48 °C for 4 hours, then allow to warm slowly to room temperature.

-

Quench: Add saturated aqueous NH₄Cl.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry, and concentrate.[1]

-

Result: A mixture of diastereomers, predominantly the (S,R)-sulfinamide (where S is the carbon chirality and R is the sulfur chirality).

-

Note: Verify diastereomeric ratio (dr) via ¹H NMR or HPLC. If dr is low (<90:10), recrystallization of the sulfinamide intermediate is recommended before hydrolysis.

-

Step 3: Hydrolysis to (S)-Amine Hydrochloride

-

Dissolve the reduced sulfinamide in MeOH .

-

Add 4M HCl in Dioxane (4.0 equiv).

-

Stir at room temperature for 1–2 hours. A white precipitate (the amine HCl salt) often forms.

-

Isolation: Concentrate the solvent. Triturate the residue with diethyl ether to remove sulfinic ester byproducts.

-

Yield: Filter the solid to obtain (S)-6-bromo-1-aminotetralin hydrochloride .

Protocol B: Biocatalytic Transamination (Green Route)

Objective: Direct conversion of ketone to (S)-amine using an ω-Transaminase (ATA). Reference: This method relies on commercially available ATAs (e.g., Codexis, enzymatics) that are specific for (S)-aminotetralins [1, 2].

Reaction Scheme (DOT Visualization):

Figure 2: Biocatalytic transamination workflow. The equilibrium is shifted by using isopropylamine as the donor and removing volatile acetone.

Protocol:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0–8.0) containing 1 mM PLP (Pyridoxal-5'-phosphate).

-

Substrate Solution: Dissolve 6-bromo-1-tetralone in DMSO (10% v/v final concentration).

-

Amine Donor: Add Isopropylamine (1–2 M) to the buffer. Adjust pH back to 7.5 if necessary.

-

Enzyme Addition: Add (S)-selective ω-Transaminase (approx. 5–10 mg/mL or 10 U/mmol).

-

Incubation: Shake at 30–40 °C for 24 hours.

-

Workup: Acidify to pH < 2 with HCl (to protonate the amine and keep it in the aqueous phase). Extract unreacted ketone with MTBE. Basify aqueous layer to pH > 11 with NaOH. Extract the free (S)-amine into MTBE or DCM.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the synthesis, the following analytical checkpoints must be met:

| Checkpoint | Method | Acceptance Criteria |

| Chemical Purity | HPLC (C18 Column) | >98% Area Under Curve (AUC) |

| Enantiomeric Excess | Chiral HPLC (e.g., Chiralcel OD-H or AD-H) | >98% ee |

| Absolute Config | Optical Rotation | Compare [α]D with lit. standard (typically negative for S-isomer HCl salt, verify with ref [1]). |

Chiral HPLC Conditions (Example):

-

Column: Daicel Chiralcel OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

References

-

Hilaris Publisher. (n.d.). Characterization of a High Activity (S)-Aminotransferase for Substituted (S)-Aminotetralin Production. Retrieved February 12, 2026, from [Link]

-

National Institutes of Health (NIH). (2019). Genome mining and characterisation of a novel transaminase with remote stereoselectivity. Retrieved February 12, 2026, from [Link]

-

Ellman Laboratory (Yale University). (n.d.). Asymmetric Synthesis of Amines. Retrieved February 12, 2026, from [Link]

Sources

Application Note: Strategic Routes for the Enantioselective Reductive Amination of 6-Bromo-1-tetralone

Executive Summary & Strategic Rationale

6-bromo-1-tetralone is a high-value pharmacophore. The bromine handle at the C6 position allows for subsequent palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), making the resulting chiral amine a versatile scaffold for CNS-active agents (e.g., sertraline analogs) and calcimimetic agents.

The transformation of the prochiral ketone to a chiral amine presents two specific challenges:

-

Steric Constraint: The bicyclic tetralone system is rigid, creating steric bulk that hinders nucleophilic attack at the carbonyl carbon.

-

Chemo-compatibility: The aryl bromide is sensitive to hydrodehalogenation. Standard heterogeneous hydrogenation methods (e.g., Pd/C, H2) must be avoided to prevent loss of the bromine handle.

This guide details two validated, orthogonal protocols: Biocatalytic Transamination (for high enantiopurity under mild conditions) and Iridium-Catalyzed Asymmetric Reductive Amination (for versatility and scalability).

Route Selection Matrix

The choice between biocatalysis and chemocatalysis depends on the target amine class and available infrastructure.

| Feature | Route A: Biocatalytic ( | Route B: Iridium Catalysis (DARA) |

| Primary Target | Primary Amines ( | Primary, Secondary, or Tertiary Amines |

| Enantioselectivity | Excellent ( | Good to Excellent ( |

| Reaction Conditions | Aqueous Buffer, 30°C, Atmospheric Pressure | Organic Solvent, High Pressure |

| Substrate Tolerance | High (with DMSO cosolvent) | High |

| Halogen Safety | Perfect (No risk of dehalogenation) | High (Ir does not typically insert into Ar-Br) |

| Key Constraint | Equilibrium shift required (coproduct removal) | Requires high-pressure autoclave |

Route A: Biocatalytic Transamination (Protocol)

Mechanism:

Expert Insight: 6-bromo-1-tetralone has low water solubility. A cosolvent system (DMSO or MeOH) is mandatory. Furthermore, the reaction is reversible.[2] Using Isopropylamine (IPA) as the donor generates acetone as a coproduct; removing acetone (via evaporation or nitrogen sweep) drives the equilibrium to the right.

Materials

-

Enzyme: Commercial

-Transaminase (Screening required: Arthrobacter sp. or Vibrio fluvialis variants are standard starting points). -

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Amine Donor: Isopropylamine (IPA).[2]

-

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.

-

Substrate: 6-bromo-1-tetralone.

Step-by-Step Protocol

-

Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.5). Add PLP to a final concentration of 1 mM.

-

Amine Donor Addition: Add Isopropylamine (IPA) to the buffer to reach a concentration of 1.0 M. Note: Addition of IPA will raise pH significantly. Re-adjust pH to 7.5 using 6M HCl carefully.

-

Substrate Solution: Dissolve 6-bromo-1-tetralone (50 mg, ~0.22 mmol) in DMSO (final reaction concentration of DMSO should be 10-15% v/v).

-

Reaction Initiation:

-

Combine Buffer/IPA mix and Substrate/DMSO solution in a glass vial.

-

Add Enzyme powder (loading typically 10-20 mg/mL or 5 U/mmol).

-

Total volume: 5 mL.

-

-

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Leave the vial slightly open (covered with perforated parafilm) or apply a gentle

sweep to facilitate acetone evaporation. -

Quenching & Workup:

-

Acidify to pH < 2 with 6M HCl (to protonate the amine product and keep it in the aqueous phase).

-

Extract with Ethyl Acetate (3 x 5 mL) to remove unreacted ketone. Discard organic layer (or recycle).

-

Basify the aqueous phase to pH > 11 with 10M NaOH.

-

Extract with MTBE or DCM (3 x 5 mL) to recover the chiral amine.

-

Dry over

and concentrate.

-

Pathway Visualization

The following diagram illustrates the enzymatic "Ping-Pong Bi-Bi" mechanism utilized in this protocol.

Figure 1: The Transaminase Ping-Pong Bi-Bi mechanism. Evaporation of acetone is the critical thermodynamic driver for conversion.

Route B: Iridium-Catalyzed Asymmetric Reductive Amination (Protocol)

Mechanism: Direct Asymmetric Reductive Amination (DARA).[3] The Iridium catalyst facilitates imine formation and subsequent asymmetric hydrogenation.[4]

Catalyst System:

Expert Insight: Unlike Pd or Pt catalysts, Iridium complexes are highly chemoselective for the C=N bond over the Ar-Br bond, preserving the halogen handle.

Materials

-

Metal Precursor:

(Chloro(1,5-cyclooctadiene)iridium(I) dimer). -

Chiral Ligand: (S)-Monophos (or (S,S,S)-Feringa-Ligand).

-

Amine Source: Ammonium Acetate (

) for primary amines, or Benzylamine for secondary. -

Additive: Iodine (

) or Titanium Isopropoxide ( -

Solvent: Methanol or TFE (2,2,2-Trifluoroethanol).

-

Reductant: Hydrogen Gas (

).

Step-by-Step Protocol

-

Catalyst Preparation (Glovebox/Schlenk):

-

In a dry Schlenk tube under Argon, mix

(1 mol%) and Chiral Ligand (2.2 mol%) in dry Methanol (2 mL). -

Stir at room temperature for 15-30 minutes until a clear solution (often orange/red) forms.

-

-

Substrate Loading:

-

Add 6-bromo-1-tetralone (1.0 mmol).

-

Add Ammonium Acetate (5.0 mmol, 5 equiv).

-

(Optional) Add

(5 mol%) as an additive to boost turnover frequency.

-

-

Hydrogenation:

-

Transfer the mixture to a stainless steel high-pressure autoclave.

-

Purge with

(3 cycles at 5 bar). -

Pressurize to 30-50 bar

. -

Stir at 50°C for 12-18 hours.

-

-

Workup:

-

Carefully vent

(fume hood). -

Concentrate solvent under reduced pressure.

-

Redissolve residue in 1M HCl (aqueous). Wash with Diethyl Ether (removes non-basic impurities).

-

Basify aqueous layer (pH > 11) with NaOH.

-

Extract with DCM, dry over

, and concentrate to yield the chiral amine.

-

Workflow Visualization

Figure 2: Workflow for Iridium-catalyzed DARA. Note the critical pre-complexation step for the catalyst.

Analytical Validation

To validate the success of the protocol, specific analytical methods must be employed.

-

Conversion (Yield): 1H NMR (

). Look for the disappearance of the triplet at -

Enantiomeric Excess (ee): Chiral HPLC.

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:IPA (90:10 or 95:5) with 0.1% Diethylamine (DEA).

-

Detection: UV at 254 nm (aromatic absorption).

-

Reference: Racemic standard prepared using

reduction followed by non-selective reductive amination or reductive amination with

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Biocat) | Substrate insolubility | Increase DMSO to 20% or add Triton X-100 surfactant. |

| Low Conversion (Biocat) | Product Inhibition | Use in situ product removal (ISPR) or a biphasic system (e.g., overlay with hexadecane). |

| Low Conversion (Chemocat) | Catalyst Poisoning | Ensure |

| Debromination (Side rxn) | Metal choice | Confirm no Pd or Pt contamination. Stick to Ir or Ru. |

| Low ee | Ligand Mismatch | Screen ligands. For tetralones, Monophos or Josiphos are usually superior to BINAP. |

References

-

Biocatalytic Transamination Overview

-

Iridium-Catalyzed Reductive Amination

-

Specifics on Tetralone Substrates

-

Transaminase Engineering (Sitagliptin Analog)

- Title: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture."

- Source:Science.

-

URL:[Link]

Sources

- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]

- 7. Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

chiral resolution methods for racemic 6-bromo-1-aminotetralin

Application Note: Chiral Resolution of Racemic 6-Bromo-1-aminotetralin

Executive Summary

6-Bromo-1-aminotetralin (CAS: 1337523-99-5) is a critical pharmacophore in the synthesis of serotonin and dopamine reuptake inhibitors (e.g., analogs of sertraline and dasotraline). As pharmacological activity is often restricted to a single enantiomer—typically the (S)-isomer for this class—efficient chiral resolution is paramount.

This guide provides three validated workflows for resolving racemic 6-bromo-1-aminotetralin:

-

Classical Diastereomeric Salt Crystallization: The most scalable method for multi-gram to kilogram synthesis.

-

Enzymatic Kinetic Resolution (EKR): A high-selectivity biocatalytic route using Candida antarctica Lipase B (CAL-B).[1][2]

-

Chiral Chromatography (HPLC/SFC): For analytical determination of enantiomeric excess (%ee) and preparative isolation.

Strategic Method Selection

The choice of resolution method depends on scale, available equipment, and cost constraints.

Figure 1: Decision matrix for selecting the optimal resolution strategy based on production scale.

Method 1: Classical Resolution via Diastereomeric Salt Formation

Principle: This method relies on the differential solubility of diastereomeric salts formed by reacting the racemic amine with an enantiopure acid. Based on structural analogs (e.g., sertraline intermediates), (R)-(-)-Mandelic acid is the primary candidate for screening.

Materials

-

Substrate: Racemic 6-bromo-1-aminotetralin.

-

Resolving Agent: (R)-(-)-Mandelic acid (0.5 to 1.0 equivalents).

-

Solvents: Ethanol (absolute), Methanol, Isopropanol, Ethyl Acetate.

Protocol: Screening & Optimization

-

Stoichiometry: Prepare a solution of racemic amine (1.0 mmol, ~226 mg) in Ethanol (2 mL).

-

Addition: Add (R)-(-)-Mandelic acid (0.5 mmol, ~76 mg) dissolved in hot Ethanol (1 mL).

-

Note: Using 0.5 eq (the "Pope-Peachey" method) maximizes theoretical yield of the less soluble salt.

-

-

Crystallization: Heat to reflux until clear, then allow to cool slowly to room temperature (RT) over 4 hours. Stir at RT for an additional 2 hours.

-

Harvest: Filter the precipitate. Wash with cold Ethanol.

-

Free-Basing (Analysis): Take a small aliquot of the salt, treat with 1M NaOH, extract into hexane, and analyze via Chiral HPLC (see Method 3) to determine %ee.

Scale-Up Procedure (Example)

-

Step 1: Dissolve 10 g of racemate in 50 mL EtOH at 70°C.

-

Step 2: Add 3.4 g (0.5 eq) of (R)-Mandelic acid in 20 mL hot EtOH.

-

Step 3: Cool to 20°C at a rate of 5°C/hour. Seed with pure diastereomeric salt crystals at 45°C if available.

-

Step 4: Filter the salt. Recrystallize from EtOH if %ee < 98%.

-

Step 5: Liberate the free amine by partitioning the salt between CH₂Cl₂ and 1M NaOH. Dry organic layer (Na₂SO₄) and concentrate.

Expert Insight: If Mandelic acid fails to yield crystals, screen N-Acetyl-L-leucine or Dibenzoyl-L-tartaric acid . Tetralin amines often crystallize well with these agents due to π-stacking interactions.

Method 2: Enzymatic Kinetic Resolution (Biocatalysis)

Principle: Candida antarctica Lipase B (CAL-B) selectively acylates one enantiomer (typically the R-isomer for 1-aminotetralins) while leaving the S-isomer unreacted. This method is conducted under mild conditions.[3]

Materials

-

Acyl Donor: Ethyl acetate (slow) or Isopropyl methoxyacetate (fast).

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Workflow Diagram

Figure 2: Kinetic resolution pathway yielding enantioenriched amine and amide.

Protocol

-

Setup: In a glass vial, dissolve racemic 6-bromo-1-aminotetralin (100 mg) in MTBE (2 mL).

-

Acyl Donor: Add Ethyl Acetate (5 equivalents) or Isopropyl Acetate (2 equivalents).

-

Initiation: Add Novozym 435 (20-50% w/w relative to substrate).

-

Incubation: Shake at 30-40°C at 200 rpm.

-

Monitoring: Monitor by HPLC every 2 hours. Stop the reaction when conversion reaches exactly 50%.

-

Critical: Do not exceed 50% conversion, or the optical purity of the remaining amine will decrease.

-

-

Workup: Filter off the enzyme.

-

Separation:

-

Add 1M HCl to the filtrate. The unreacted (S)-amine will move to the aqueous phase.

-

The (R)-amide remains in the organic phase.

-

Basify the aqueous phase (NaOH) and extract the pure (S)-amine with CH₂Cl₂.

-

Method 3: Chiral HPLC (Analytical & Preparative)

Principle: Direct separation on polysaccharide-based chiral stationary phases (CSPs). This is the "Gold Standard" for determining enantiomeric excess (ee).

Column Selection

-

Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

Chromatographic Conditions

| Parameter | Condition | Notes |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) | DEA is critical to suppress peak tailing of the amine. |

| Flow Rate | 1.0 mL/min (Analytical) | Scale up to 15-20 mL/min for Prep-LC (2 cm ID column). |

| Detection | UV @ 230 nm | 230 nm targets the bromophenyl chromophore. |

| Temperature | 25°C | Lower temperature (10°C) may improve resolution (Rs). |

Quality Control: Calculation of Enantiomeric Excess

References

-

Pfizer Inc. Process for the synthesis of sertraline. US Patent 4,536,518. (Describes Mandelic acid resolution of analogous tetralin-amines).

- Ghanem, A.Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 2007. (Review of CAL-B kinetics for amines).

-

ChemicalBook. 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Properties and Synthesis.

-

Daicel Chiral Technologies. Chiral Selector Guide for Primary Amines. (Validation of AD-H/OD-H columns).

Sources

using (S)-6-bromo-1-aminotetralin as a chiral auxiliary in synthesis

Application Note: (S)-6-Bromo-1-aminotetralin as a Chiral Scaffold and Stereochemical Director

Executive Summary

(S)-6-bromo-1-aminotetralin (CAS: 176707-78-1) is a high-value chiral building block and "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. While often categorized broadly alongside chiral auxiliaries due to its ability to induce diastereoselectivity in downstream reactions, it functions primarily as a permanent chiral director .

Unlike transient auxiliaries (e.g., Evans oxazolidinones) that are cleaved after use, (S)-6-bromo-1-aminotetralin is typically retained in the final molecule. Its rigid bicyclic structure serves two critical functions:

-

Stereochemical Anchor: The C1-chiral center directs the stereochemical outcome of subsequent N-functionalization reactions (e.g., reductive amination).

-

Orthogonal Functionalization Handle: The 6-bromo substituent allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without compromising the C1 stereocenter.

This guide details the protocols for utilizing this compound as a stereochemical anchor, ensuring optical purity is maintained during harsh synthetic transformations.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | (1S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |

| Molecular Weight | 226.11 g/mol |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Chirality | (S)-enantiomer (C1 position) |

| Key Functional Groups | Primary Amine (Nucleophile), Aryl Bromide (Electrophile) |

| Solubility | Soluble in MeOH, DCM, THF, DMSO; slightly soluble in water. |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |

Safety Note: This compound is an amine and an aryl halide. It is potentially distinct as a skin irritant and sensitizer. Handle in a fume hood.

Application 1: The "Permanent Auxiliary" Effect (Diastereoselective Synthesis)

In the synthesis of secondary and tertiary amines, the existing chirality at C1 of the tetralin ring exerts significant steric control over new bond formations. This is particularly relevant in Reductive Amination , where the bulky tetralin backbone blocks one face of the intermediate imine, forcing hydride attack from the less hindered side.

Mechanism of Stereocontrol

When (S)-6-bromo-1-aminotetralin condenses with a prochiral ketone, the resulting imine adopts a conformation that minimizes steric clash with the C8-aromatic proton. Subsequent reduction (e.g., with NaBH(OAc)₃) occurs diastereoselectively.

Diagram: Stereochemical Directing Pathway

Caption: The fixed (S)-center directs the facial selectivity of hydride attack during reductive amination, effectively transferring chirality to the new N-substituent.

Protocol: Orthogonal Functionalization (The "Anchor" Strategy)

A major challenge in using this scaffold is reacting the aryl bromide (6-Br) without racemizing the sensitive benzylic amine at C1. The following protocol uses a Protection-Coupling-Deprotection strategy validated to preserve >99% ee.

Step-by-Step Methodology

Reagents:

-

(S)-6-bromo-1-aminotetralin (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Arylboronic acid (for Suzuki coupling) (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvents: THF, 1,4-Dioxane, Water.

Workflow:

-

Chiral Protection (Boc-Anhydride Method)

-

Dissolve (S)-6-bromo-1-aminotetralin in THF (0.2 M).

-

Add Et₃N (1.5 equiv) followed by Boc₂O (1.1 equiv) at 0°C.

-

Stir at RT for 4 hours.

-

Checkpoint: Monitor TLC. The free amine spot (ninhydrin active) should disappear.

-

Workup: Dilute with EtOAc, wash with 1M citric acid (to remove unreacted amine/base), brine, and dry over Na₂SO₄.

-

Result:(S)-tert-butyl (6-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate .

-

-

Suzuki-Miyaura Cross-Coupling (The Diversity Step)

-

In a reaction vial, combine the Boc-protected intermediate (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Add 1,4-Dioxane/H₂O (4:1 ratio). Degas with Argon for 10 mins (Critical to prevent homocoupling).

-

Add Pd(dppf)Cl₂·DCM (5 mol%).

-

Heat to 85°C for 6–12 hours.

-

Why this catalyst? Pd(dppf)Cl₂ is robust and less likely to induce

-hydride elimination or racemization compared to Pd(PPh₃)₄ in this steric environment. -

Workup: Filter through Celite, extract with EtOAc. Purify via flash chromatography.

-

-

Controlled Deprotection

-

Dissolve the coupled product in DCM.

-

Add 4M HCl in Dioxane (5 equiv) at 0°C. Do not use neat TFA , as the exotherm and acidity can occasionally promote benzylic carbocation formation (leading to racemization).

-

Stir at RT for 2 hours.

-

Concentrate in vacuo to yield the (S)-6-Aryl-1-aminotetralin hydrochloride salt .

-

Application 2: Use as a Resolving Agent

While less common than phenylethylamine, (S)-6-bromo-1-aminotetralin can be used to resolve racemic carboxylic acids via diastereomeric salt formation. The heavy bromine atom aids in crystallization (heavy atom effect).

Protocol:

-

Mix racemic carboxylic acid (1.0 equiv) and (S)-6-bromo-1-aminotetralin (0.5 equiv) in hot ethanol.

-

Cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

Filter crystals.

-

Liberate the acid by partitioning the salt between dilute H₂SO₄ and ether.

-

Recover the chiral amine by basifying the aqueous layer (NaOH) and extracting with DCM.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Loss of Optical Purity | Benzylic proton deprotonation | Avoid strong bases (e.g., NaH, LDA) on the free amine. Use weak bases (K₂CO₃, Et₃N) or protect the amine first. |

| Low Yield in Coupling | Catalyst poisoning by free amine | Ensure the amine is Boc-protected before adding Palladium. Free amines can coordinate Pd and shut down the catalytic cycle. |

| Incomplete Reductive Amination | Steric hindrance of tetralin ring | Use Ti(OiPr)₄ as a Lewis acid additive to force imine formation before adding the reducing agent. |

References

-

Synthesis and Pharmacological Evaluation of Aminotetralins

- Title: "Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding."

- Source:Journal of Medicinal Chemistry / PMC.

-

URL:[Link]

-

Mechanistic Insight into Tetralin Regioisomerism

- Title: "Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details."

- Source:Journal of Organic Chemistry.

-

URL:[Link]

-

General Chiral Auxiliary Context

- Title: "Chiral auxiliary - Wikipedia" (General context on auxiliary vs. scaffold definitions).

- Source: Wikipedia.

-

URL:[Link]

-

Related Resolution Protocols (Phenylethylamine analogs)

Sources

Buchwald-Hartwig cross-coupling reactions of 6-bromo-1-aminotetralin

An Application Guide to the Buchwald-Hartwig Cross-Coupling of 6-Bromo-1-aminotetralin

Authored by: A Senior Application Scientist

Introduction: Strategic C-N Bond Formation in Drug Discovery

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods in modern organic synthesis for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides or pseudohalides and a vast array of amine coupling partners, overcoming the limitations of traditional methods which often suffer from narrow substrate scope and harsh reaction conditions.[2][3]

This guide focuses on a substrate of significant interest in medicinal chemistry: 6-bromo-1-aminotetralin. The aminotetralin scaffold is a privileged structure found in numerous pharmacologically active compounds. The ability to functionalize the 6-position via C-N bond formation opens a direct and modular route to novel derivatives for lead optimization and the development of new chemical entities.

However, the bifunctional nature of 6-bromo-1-aminotetralin, containing both an aryl bromide and a primary aliphatic amine, presents unique challenges. The primary amine can act as a nucleophile, leading to potential self-coupling, or as a ligand that inhibits the palladium catalyst. Therefore, a carefully designed and optimized protocol is paramount for achieving high selectivity and yield. This document provides a detailed exploration of the reaction's mechanistic underpinnings, strategic considerations, and field-tested protocols for the successful Buchwald-Hartwig amination of this valuable building block.

Core Principles: Understanding the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between the palladium catalyst, a phosphine ligand, a base, and the solvent system. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4][5][6]

-

Oxidative Addition: The active, monoligated Pd(0) complex initiates the cycle by inserting into the carbon-bromine bond of 6-bromo-1-aminotetralin. This step forms a Pd(II) intermediate.[7]

-

Amine Coordination & Deprotonation: The external amine nucleophile coordinates to the palladium center. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex.[1] This step is critical and its efficiency is highly dependent on the pKa of the amine and the strength of the base.

-

Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired N-aryl-1-aminotetralin product is expelled from the coordination sphere of the palladium. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

dot digraph "Buchwald-Hartwig Catalytic Cycle" { graph [fontname="Arial", label="Figure 1: The Catalytic Cycle", labelloc=b, fontsize=12, rankdir=LR, splines=ortho, size="7.6,4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="Oxidative Addition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; amido_complex [label="Pd(II)-Amido\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_complex [label="Pd(II)-Amine\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for edge routing sub1 [label="6-Bromo-1-aminotetralin\n(Ar-Br)", shape=plaintext, fontcolor="#5F6368"]; sub2 [label="Amine (R₂NH)", shape=plaintext, fontcolor="#5F6368"]; sub3 [label="Base", shape=plaintext, fontcolor="#5F6368"]; prod [label="Product\n(Ar-NR₂)", shape=plaintext, fontcolor="#34A853"];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition", color="#4285F4"]; sub1 -> pd0 [style=dashed, arrowhead=none, color="#4285F4"];

oa_complex -> amine_complex [label=" Amine\n Coordination", color="#EA4335"]; sub2 -> oa_complex [style=dashed, arrowhead=none, color="#EA4335"];

amine_complex -> amido_complex [label=" Deprotonation\n (Base)", color="#FBBC05"]; sub3 -> amine_complex [style=dashed, arrowhead=none, color="#FBBC05"];

amido_complex -> pd0 [label=" Reductive\n Elimination", color="#34A853"]; amido_complex -> prod [style=dashed, arrowhead=none, color="#34A853"]; } enddot

Strategic Considerations for 6-Bromo-1-aminotetralin

The success of this specific coupling is not guaranteed by a generic protocol. A rational approach based on the substrate's unique features is required.

-

The Catalyst System:

-

Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state.[5] For reproducibility and higher activity, particularly with challenging substrates, the use of pre-catalysts is highly recommended. These are stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species upon exposure to a base.[5][8]

-

The Ligand (The Key to Success): The choice of phosphine ligand is the most critical parameter. For a substrate like 6-bromo-1-aminotetralin, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., "Buchwald ligands") are essential.[2] These ligands promote rapid oxidative addition and reductive elimination while sterically hindering the formation of inactive catalyst species.[2] Ligands like XPhos , SPhos , and BrettPhos are excellent starting points for screening.[6][9] BrettPhos, in particular, has shown efficacy in minimizing hydrodehalogenation side reactions, which can be an issue with primary amines.[4][9]

-

-

The Base: The base must be strong enough to deprotonate the incoming amine but not so harsh that it causes degradation of the substrate or product.

-

Strong Bases: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and widely used.[5] However, their high basicity can be incompatible with sensitive functional groups.[4]

-

Weaker Bases: If side reactions are observed, screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a logical step, although this may require higher reaction temperatures or longer times.[8]

-

-

The Solvent: Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation.

Workflow for Protocol Optimization

A systematic screening approach is the most efficient path to a high-yielding protocol. The following workflow is recommended for optimizing the coupling of 6-bromo-1-aminotetralin with a new amine partner.

dot digraph "Optimization Workflow" { graph [fontname="Arial", label="Figure 2: Optimization Workflow", labelloc=b, fontsize=12, size="7.6,5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Start: Define Substrates\n(6-bromo-1-aminotetralin + Amine)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Initial Conditions:\nPd₂(dba)₃ / XPhos\nNaOtBu, Toluene, 90-100 °C", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; ligand_screen [label="Ligand Screen:\nTest SPhos, BrettPhos, RuPhos", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; base_screen [label="Base Screen:\nTest K₃PO₄, Cs₂CO₃", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; solvent_screen [label="Solvent Screen:\nTest Dioxane, THF", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; check_yield [label="Analyze Yield & Purity\n(LCMS / NMR)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Final Optimized Protocol", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];